molecular formula C8H12ClF6N B1381737 3,5-Bis(trifluoromethyl)cyclohexanamine HCl CAS No. 226548-45-4

3,5-Bis(trifluoromethyl)cyclohexanamine HCl

Cat. No.: B1381737
CAS No.: 226548-45-4
M. Wt: 271.63 g/mol
InChI Key: ALBRWXRKTICYFK-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride is a crystalline compound that belongs to the class of fluorinated cyclohexylamines. It has the molecular formula C8H12ClF6N and a molecular weight of 271.63 g/mol. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a halogenation reaction using trifluoromethyl iodide in the presence of a suitable catalyst.

    Amination: The resulting intermediate undergoes amination to introduce the amine group at the desired position.

    Formation of Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)phenylamine
  • 3,5-Bis(trifluoromethyl)aniline

Uniqueness

3,5-Bis(trifluoromethyl)cyclohexanamine hydrochloride is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,5-bis(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6N.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4;/h4-6H,1-3,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBRWXRKTICYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(F)(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Bis(trifluoromethyl)cyclohexanamine HCl
Reactant of Route 2
3,5-Bis(trifluoromethyl)cyclohexanamine HCl
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3,5-Bis(trifluoromethyl)cyclohexanamine HCl
Reactant of Route 4
3,5-Bis(trifluoromethyl)cyclohexanamine HCl
Reactant of Route 5
3,5-Bis(trifluoromethyl)cyclohexanamine HCl
Reactant of Route 6
3,5-Bis(trifluoromethyl)cyclohexanamine HCl

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